4-Bromo-2-methylthiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C5H4BrNOS |
|---|---|
Molecular Weight |
206.06 g/mol |
IUPAC Name |
4-bromo-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3 |
InChI Key |
UCYOVUOHHVAUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methylthiazole
The bromination step is critical for installing the bromine atom at the 4-position. Common reagents and conditions include:
| Parameter | Details |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) or elemental bromine |
| Solvents | Carbon tetrachloride, acetic acid, or dimethylformamide (DMF) |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction Time | 1–4 hours |
| Atmosphere | Inert atmosphere (nitrogen or argon) recommended to prevent side reactions |
| Yield | Typically 70–90% depending on conditions |
The use of N-bromosuccinimide (NBS) is preferred for controlled bromination, minimizing overbromination and side reactions. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing bromination to the 4-position due to electronic effects.
Formylation at the 5-Position
Formylation introduces the aldehyde group at the 5-position of the thiazole ring. The Vilsmeier-Haack reaction is the most commonly employed method:
| Parameter | Details |
|---|---|
| Reagents | Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) |
| Solvent | DMF acts as both reagent and solvent |
| Temperature | 0–60 °C, often starting at 0 °C and gradually warming |
| Reaction Time | 1–3 hours |
| Work-up | Quenching with water, neutralization, extraction with organic solvents |
| Yield | 65–85% |
The Vilsmeier-Haack reagent, formed in situ by reaction of POCl₃ and DMF, acts as an electrophilic formylating agent. The reaction selectively targets the 5-position due to the electron density distribution in the brominated thiazole ring.
Alternative Synthetic Routes
Some patents and literature sources describe alternative approaches, such as:
- Starting from 4-methylthiazole-5-carboxylate esters, which are reduced to hydroxymethyl intermediates followed by oxidation to aldehydes.
- Direct oxidation of 5-hydroxymethyl-2-methylthiazole derivatives using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalysis in the presence of sodium hypochlorite and potassium bromide to afford the aldehyde with high purity.
These methods offer advantages in selectivity and scalability, especially for industrial applications.
Detailed Example Procedure
A representative procedure for the preparation of 4-bromo-2-methylthiazole-5-carbaldehyde is as follows:
-
- Dissolve 2-methylthiazole in carbon tetrachloride.
- Add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature under nitrogen.
- Stir for 2–3 hours, monitoring reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench with sodium bisulfite solution to remove excess bromine.
- Extract organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.
-
- To a cooled solution of the brominated intermediate in DMF, add phosphorus oxychloride dropwise at 0 °C.
- Stir the mixture at 0–30 °C for 1–2 hours.
- Quench the reaction with ice water carefully.
- Neutralize with sodium acetate solution.
- Extract the aldehyde with dichloromethane.
- Dry, filter, and concentrate under reduced pressure.
- Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Purification and Characterization
Purification Techniques
- Column Chromatography: Silica gel with hexane/ethyl acetate gradients is standard for isolating pure aldehyde.
- Recrystallization: From solvents such as ethyl acetate or hexane to improve purity.
- Distillation: Under reduced pressure may be employed for volatile intermediates.
Characterization Methods
| Technique | Purpose | Typical Data/Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and purity | Aldehyde proton at ~10 ppm; aromatic protons at 7–8 ppm |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~206 (C₅H₄BrNOS) |
| Infrared Spectroscopy (IR) | Identification of aldehyde C=O stretch | Strong absorption near 1700 cm⁻¹ |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Purity >95% typical |
| X-ray Crystallography | Structural confirmation (if single crystals obtained) | Bond lengths: C-Br ~1.9 Å, C=O ~1.21 Å |
Data Table: Summary of Key Synthetic Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | 2-Methylthiazole + NBS (1.1 eq) | 25–40 °C | 2–3 hours | 75–85 | Inert atmosphere, CCl₄ solvent |
| Formylation | POCl₃ + DMF | 0–30 °C | 1–2 hours | 65–80 | Quench with water, neutralize |
| Oxidation (Alt.) | 5-Hydroxymethyl derivative + TEMPO | 0–2 °C | 1 hour | 80–90 | Sodium hypochlorite oxidant |
Industrial and Scale-Up Considerations
- Continuous flow reactors can optimize bromination and formylation steps, improving heat transfer and reaction control.
- Use of green solvents and recyclable catalysts is an emerging trend to reduce environmental impact.
- Reaction monitoring by in-line HPLC or NMR facilitates real-time quality control.
- Storage under inert atmosphere at low temperature (2–8 °C) is essential to prevent aldehyde oxidation and degradation.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Bromo-2-methyl-5-thiazolecarboxylic acid.
Reduction: 4-Bromo-2-methyl-5-thiazolemethanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The bromine atom and the thiazole ring contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Bromine Position : The bromine at C4 in 4-bromo-2-methylthiazole-5-carbaldehyde contrasts with analogs like 2-bromothiazole-5-carboxaldehyde (Br at C2). The C4 bromine reduces steric hindrance near the aldehyde group, enhancing its electrophilicity for nucleophilic additions (e.g., forming hydrazones or imines) .
- Methyl vs. Bromine : Compared to 4-methylthiazole-5-carbaldehyde, the bromine atom introduces stronger electron-withdrawing effects, increasing the reactivity of the aldehyde group in Suzuki-Miyaura or Ullmann couplings .
Functional Group Comparisons
- Aldehyde vs. Carboxylic Acid : The aldehyde group in 4-bromo-2-methylthiazole-5-carbaldehyde enables condensation reactions (e.g., with amines to form Schiff bases), while its carboxylic acid analog (2-bromo-4-methylthiazole-5-carboxylic acid) is better suited for coordination chemistry or esterification .
- Aldehyde vs. Amine: Replacing the aldehyde with an amine (as in 2-amino-5-bromo-4-methylthiazole) shifts reactivity toward electrophilic aromatic substitution or coordination with transition metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
